molecular formula C26H32O14 B1676863 Mulberroside A CAS No. 102841-42-9

Mulberroside A

Cat. No.: B1676863
CAS No.: 102841-42-9
M. Wt: 568.5 g/mol
InChI Key: HPSWAEGGWLOOKT-VUNDNAJOSA-N
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Description

Mulberroside A is a glycosylated stilbene, primarily found in the roots of the white mulberry tree (Morus alba). It is known for its various biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects.

Mechanism of Action

Target of Action

Mulberroside A, a polyhydroxylated stilbene active component of Morus alba L., has been shown to have antitussive, antiasthmatic, tyrosinase inhibitory, and antioxidation activities . The primary targets of this compound are tyrosinase, an enzyme that catalyzes the production of melanin and other pigments, and reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in various cellular processes .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits tyrosinase, thereby reducing the production of melanin . It also exhibits antioxidative properties by scavenging ROS and RNS, thereby protecting cells from oxidative stress .

Biochemical Pathways

The metabolic pathways of this compound mainly involve hydrolysis, glucuronidation, hydrogenation, sulfation, hydroxylation, methylation, and their composite reactions . These metabolic reactions result in the production of various metabolites, which may also exert biological effects .

Pharmacokinetics

When administered, this compound undergoes extensive metabolism, with only a small amount detected in the plasma . Most of it is converted into oxyresveratrol, its aglycone, which is then transported into the circulating blood . The absorption ratio of this compound is estimated to be about 50%, indicating its moderate bioavailability .

Result of Action

The inhibition of tyrosinase by this compound results in reduced melanin production, which is beneficial for skin whitening and anti-browning applications . Its antioxidative properties help protect cells from damage caused by ROS and RNS . Furthermore, this compound has been shown to suppress the migration and invasion of renal cancer A498 cells by inhibiting the expression of p-EGFR .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be enhanced through biotransformation, a process that can be influenced by factors such as pH and the presence of certain enzymes . Additionally, the planting conditions of Morus alba, from which this compound is derived, can affect the composition and bioactivity of the compound .

Biochemical Analysis

Biochemical Properties

Mulberroside A plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in melanin synthesis. It interacts with tyrosinase by binding to its active site, thereby inhibiting its activity . This interaction is essential for its use as a skin-whitening agent in cosmetic products. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to reduce lipid peroxidation and inhibit low-density lipoprotein (LDL) oxidation, thereby exerting hypocholesterolemic effects . In skin cells, this compound inhibits melanin synthesis by reducing tyrosinase activity, leading to skin-whitening effects . Furthermore, it exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and preventing melanin synthesis . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammation. This compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing the expression of pro-inflammatory cytokines . These molecular interactions contribute to its antioxidant and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound maintains its antioxidant and anti-inflammatory properties, providing sustained protection against oxidative stress and inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses of 20 and 40 mg/kg has been shown to prevent high fructose diet-induced neuroinflammatory injury by repairing intestinal epithelial and blood-brain barriers . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, glucuronidation, hydrogenation, sulfation, hydroxylation, and methylation . These metabolic reactions are crucial for its biotransformation and elimination from the body. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a significant role in the metabolism of this compound, facilitating its conversion into more water-soluble metabolites for excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound is primarily localized in the cytoplasm, where it exerts its biochemical effects. Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it undergoes further metabolism and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various biomolecules to exert its effects . It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm allows it to interact with enzymes and proteins involved in oxidative stress response and inflammation, contributing to its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mulberroside A can be isolated from the ethanol extract of the roots of Morus alba. The extraction process involves using a macroporous resin column, followed by purification through semi-preparative high-performance liquid chromatography diode array detection (HPLC-DAD). The structure of this compound is confirmed using liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectra, and other analytical techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction from the branch bark of cultivated mulberry (Morus multicaulis Perr.). The process includes ethanol extraction, followed by purification using macroporous resin columns and HPLC-DAD. This method efficiently yields this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Mulberroside A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is the enzymatic hydrolysis of this compound to produce oxyresveratrol, its aglycone .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mulberroside A has a wide range of scientific research applications:

Comparison with Similar Compounds

Mulberroside A is compared with other glycosylated stilbenes and their aglycones:

This compound stands out due to its unique glycosylation, which enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSWAEGGWLOOKT-VUNDNAJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030445
Record name Mulberroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102841-42-9
Record name Mulberroside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102841-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberroside A
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mulberroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{(E)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl}-5-hydroxyphenyl beta-D-glucopyranoside
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Record name MULBERROSIDE A
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